2-(N-Boc-aminomethyl)-4-methylpyridine

Description

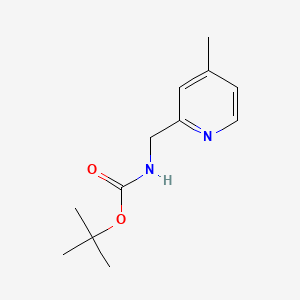

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-methylpyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDQBEGIPFNTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856623 | |

| Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330755-53-7 | |

| Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(N-Boc-aminomethyl)-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(N-Boc-aminomethyl)-4-methylpyridine, a valuable building block in medicinal chemistry and drug discovery. The document outlines a reliable synthetic pathway and details the expected analytical data for the target compound, based on established chemical principles and data from closely related analogues.

Synthesis

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor amine, 2-(aminomethyl)-4-methylpyridine, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Synthesis of 2-(aminomethyl)-4-methylpyridine

The precursor, 2-(aminomethyl)-4-methylpyridine, can be synthesized via the reduction of 2-cyano-4-methylpyridine.

Experimental Protocol:

-

Step 1: Hydrogenation of 2-cyano-4-methylpyridine. To a solution of 2-cyano-4-methylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) and stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-(aminomethyl)-4-methylpyridine, which can be used in the next step without further purification.

Synthesis of this compound

The final product is obtained by the protection of the primary amine of 2-(aminomethyl)-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Step 2: N-Boc Protection. Dissolve 2-(aminomethyl)-4-methylpyridine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (if using an aqueous system). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Synthetic Pathway Diagram:

Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the expected and reported data for the target compound and its close analog, tert-butyl (pyridin-2-ylmethyl)carbamate.

Physical Properties

| Property | Expected Value for this compound |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Appearance | Colorless oil or white solid |

Spectroscopic Data

The following tables provide the expected ¹H and ¹³C NMR chemical shifts for this compound. These estimations are based on the reported data for the structurally similar compound, tert-butyl (pyridin-2-ylmethyl)carbamate[1], with adjustments for the presence of the 4-methyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Pyridine H-6 |

| ~7.1 | s | 1H | Pyridine H-3 |

| ~7.0 | d | 1H | Pyridine H-5 |

| ~5.5 | br s | 1H | NH |

| ~4.4 | d | 2H | -CH₂-NH |

| ~2.3 | s | 3H | Pyridine -CH₃ |

| 1.46 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~157.0 | Pyridine C-2 |

| ~148.0 | Pyridine C-6 |

| ~147.0 | Pyridine C-4 |

| ~122.0 | Pyridine C-5 |

| ~121.0 | Pyridine C-3 |

| ~79.5 | -C (CH₃)₃ |

| ~45.0 | -CH₂ -NH |

| 28.3 | -C(CH₃ )₃ |

| ~21.0 | Pyridine -CH₃ |

Table 3: Reported ¹H and ¹³C NMR Data for tert-butyl (pyridin-2-ylmethyl)carbamate [1]

| Spectrum | Chemical Shifts (δ, ppm) |

| ¹H NMR | 8.52 (d, J = 4.0 Hz, 1H), 7.66 (td, J = 7.7, 1.8 Hz, 1H), 7.27 (d, J = 7.8 Hz, 1H), 7.19 (dd, J = 7.5, 4.9 Hz, 1H), 5.60 (br s, 1H), 4.45 (d, J = 5.9 Hz, 2H), 1.46 (s, 9H). |

| ¹³C NMR | 157.8, 156.0, 149.0, 136.7, 122.1, 121.6, 79.3, 45.7, 28.4. |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 222.14 |

| [M+H]⁺ | 223.14 |

| [M+Na]⁺ | 245.12 |

| [M-Boc+H]⁺ | 123.09 |

| [M-tBu+H]⁺ | 167.08 |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

References

Spectroscopic and Synthetic Profile of 2-(N-Boc-aminomethyl)-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the N-Boc protected aminopyridine derivative, 2-(N-Boc-aminomethyl)-4-methylpyridine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic data based on analogous compounds and outlines a detailed, robust experimental protocol for its synthesis and characterization. Furthermore, this guide explores the potential biological significance of this compound class, particularly in the context of enzyme inhibition, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

N-Boc protected amines are crucial intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions. The 2-(aminomethyl)-4-methylpyridine scaffold is of significant interest due to the biological activities exhibited by its derivatives, including the inhibition of nitric oxide synthase (NOS) and protein tyrosine phosphatase SHP2. This guide focuses on the synthesis and predicted spectroscopic characteristics of this compound, providing a foundational dataset for its use in further research and development.

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process commencing from 2-amino-4-methylpyridine. The first step involves the conversion of the amino group to an aminomethyl group, followed by the protection of the resulting primary amine with a Boc group.

Synthesis of 2-(Aminomethyl)-4-methylpyridine (Precursor)

A plausible synthetic route to the precursor, 2-(aminomethyl)-4-methylpyridine, involves the reduction of 2-cyano-4-methylpyridine.

Experimental Protocol:

-

To a solution of 2-cyano-4-methylpyridine in a suitable solvent such as methanol saturated with ammonia, add a hydrogenation catalyst (e.g., Raney Nickel).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)-4-methylpyridine.

-

Purify the crude product by a suitable method, such as distillation or column chromatography.

N-Boc Protection of 2-(Aminomethyl)-4-methylpyridine

The protection of the primary amine of 2-(aminomethyl)-4-methylpyridine can be achieved using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

Dissolve 2-(aminomethyl)-4-methylpyridine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product, this compound, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 (pyridine) |

| ~7.0 | s | 1H | H-3 (pyridine) |

| ~6.9 | d | 1H | H-5 (pyridine) |

| ~5.5 | br s | 1H | NH |

| ~4.4 | d | 2H | CH₂ |

| ~2.3 | s | 3H | CH₃ (pyridine) |

| ~1.5 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. d = doublet, s = singlet, br s = broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~158 | C=O (Boc) |

| ~156 | C-2 (pyridine) |

| ~148 | C-6 (pyridine) |

| ~147 | C-4 (pyridine) |

| ~122 | C-5 (pyridine) |

| ~121 | C-3 (pyridine) |

| ~80 | C (CH₃)₃ (Boc) |

| ~45 | C H₂ |

| ~28 | C(C H₃)₃ (Boc) |

| ~21 | C H₃ (pyridine) |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2970, 2930 | Medium-Strong | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (urethane) |

| ~1600, 1480 | Medium-Strong | Pyridine ring C=C and C=N stretches |

| ~1520 | Strong | N-H bend and C-N stretch |

| ~1160 | Strong | C-O stretch (urethane) |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 222 | [M]⁺ |

| 166 | [M - C₄H₈]⁺ |

| 122 | [M - C₅H₈O₂]⁺ |

| 107 | [C₇H₉N]⁺ |

| 57 | [C₄H₉]⁺ |

M = Molecular Ion. Fragmentation pattern is predicted based on typical cleavage of Boc-protected amines.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the core structure of 2-amino-4-methylpyridine and its derivatives has been shown to exhibit significant biological activity.

Inhibition of Nitric Oxide Synthase (NOS)

Derivatives of 2-amino-4-methylpyridine are known to be potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. Dysregulation of NO production is implicated in various pathological conditions, including inflammation and neurodegenerative diseases. The 2-aminopyridine moiety is a critical pharmacophore for binding to the active site of NOS. The introduction of the N-Boc-aminomethyl group at the 2-position could modulate the inhibitory activity and selectivity towards different NOS isoforms (nNOS, eNOS, and iNOS).

Below is a simplified representation of the general synthesis workflow.

Caption: Synthetic route to this compound.

Inhibition of SHP2 Phosphatase

Recent studies have identified pyridine derivatives as inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in multiple signaling pathways that regulate cell growth, differentiation, and survival.[1] Overactivation of SHP2 is linked to various cancers. The 2-(aminomethyl)pyridine scaffold could serve as a valuable starting point for the design of novel SHP2 inhibitors.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Potential drug discovery pathway for the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of this compound. The provided experimental protocols offer a clear pathway for its synthesis and purification. The predicted spectroscopic data serves as a valuable reference for characterization. Furthermore, the exploration of the potential biological activities of this compound class highlights its relevance in the development of novel therapeutic agents, particularly as an enzyme inhibitor. This document is intended to facilitate further research into this promising chemical entity and its derivatives.

References

An In-depth Technical Guide to 2-(N-Boc-aminomethyl)-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(N-Boc-aminomethyl)-4-methylpyridine, also known as tert-butyl ((4-methylpyridin-2-yl)methyl)carbamate. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as a protected form of 2-(aminomethyl)-4-methylpyridine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions on other parts of the molecule while masking the highly nucleophilic primary amine. This document details its physicochemical properties, provides robust experimental protocols for its synthesis and deprotection, and discusses its applications in drug discovery.

Chemical Properties and Identification

This compound is a solid at room temperature. The Boc-protecting group significantly increases its lipophilicity compared to the parent amine, enhancing its solubility in common organic solvents. While specific experimental data for this exact compound is not widely published, the properties can be reliably inferred from its constituent parts and closely related analogs.

Physicochemical Data

The quantitative properties of this compound and its corresponding parent amine, 2-amino-4-methylpyridine, are summarized below for comparison.

| Property | This compound (tert-butyl ((4-methylpyridin-2-yl)methyl)carbamate) | 2-Amino-4-methylpyridine (Parent Amine)[1][2] |

| IUPAC Name | tert-butyl ((4-methylpyridin-2-yl)methyl)carbamate | 4-methylpyridin-2-amine[2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | C₆H₈N₂[1][2] |

| Molecular Weight | 238.29 g/mol | 108.14 g/mol [1][2] |

| Appearance | White to off-white solid (inferred) | Solid[1] |

| Melting Point | Not available | 96-99 °C[1] |

| Boiling Point | Not available | 230 °C[1] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol (inferred) | Soluble in water, alcohol, diethyl ether[1] |

| CAS Number | Not available in searched documents | 695-34-1[1][2] |

Spectral Data

While specific spectra for the title compound are not available, the expected signals are described based on analogous structures.

-

¹H NMR: Expected proton NMR signals include a singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm), a singlet for the methyl group on the pyridine ring (~2.2-2.4 ppm), a doublet for the methylene (-CH₂-) protons (~4.3-4.5 ppm), a broad singlet for the carbamate N-H proton, and signals corresponding to the three aromatic protons on the pyridine ring.

-

¹³C NMR: Expected signals include those for the quaternary and methyl carbons of the Boc group, the methyl carbon on the pyridine ring, the methylene carbon, and the carbons of the pyridine ring, including the carbamate carbonyl carbon (~155 ppm).

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching for the carbamate (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretching for the carbamate carbonyl (~1680-1700 cm⁻¹), and C-N and C-O stretching bands.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent deprotection of this compound.

Synthesis via Boc-Protection

The most common method for synthesizing the title compound is the N-protection of 2-(aminomethyl)-4-methylpyridine using di-tert-butyl dicarbonate (Boc₂O).[3][4] The reaction proceeds via nucleophilic attack of the primary amine on the Boc anhydride, forming a stable, acid-labile carbamate.[3]

Reaction Scheme: 2-(aminomethyl)-4-methylpyridine + (Boc)₂O → this compound

Materials:

-

2-(aminomethyl)-4-methylpyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) and Water (H₂O)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol: [3]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)-4-methylpyridine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.

-

Stirring: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water (2 x volume) and then with brine (1 x volume).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product. Further purification can be achieved via column chromatography on silica gel if necessary.

Caption: General Experimental Workflow for Boc Protection.

Deprotection of the Boc Group

The Boc group is reliably removed under acidic conditions.[4][5] The most common reagent is trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (DCM).[3]

Reaction Scheme: this compound + Acid → 2-(aminomethyl)-4-methylpyridine (as salt)

Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

Protocol (using TFA): [3]

-

Setup: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (5-10 equiv, or as a 25-50% v/v solution in DCM) dropwise at 0 °C.

-

Reaction: Stir the reaction at room temperature for 1-3 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in water and carefully add a saturated solution of NaHCO₃ or another base until the pH is > 8.

-

Extraction: Extract the free amine with an organic solvent like ethyl acetate or DCM. Dry the organic layer and concentrate to yield the deprotected amine. Alternatively, for purification, the product can be precipitated from the reaction mixture as a salt by adding cold diethyl ether.

Caption: General Workflow for Acidic Boc Deprotection.

Reactivity and Applications

Chemical Reactivity and Stability

The defining feature of the Boc group is its stability under a wide range of conditions and its lability under specific acidic conditions.[4]

-

Stability: The Boc group is generally stable towards heat, catalytic hydrogenation, and a variety of basic and nucleophilic conditions.[5] This orthogonality makes it highly valuable in multi-step syntheses.

-

Acid Lability: The tert-butyl carbamate is readily cleaved by strong acids like TFA or HCl.[4][5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton.

-

Reactivity of the Protected Compound: With the primary amine masked, the reactivity of this compound is dominated by the pyridine ring. The ring can undergo electrophilic substitution, although it is generally deactivated towards this. The pyridine nitrogen remains basic and can be protonated or alkylated. The N-H proton of the carbamate itself can be deprotonated by strong bases and subsequently alkylated.[6]

Applications in Drug Discovery and Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs.[7] Compounds like this compound serve as key intermediates for introducing this motif into larger, more complex molecules.

-

Synthetic Building Block: Its primary application is as a protected building block. It allows for the selective functionalization of other parts of a molecule without interference from the aminomethyl group. Once other synthetic steps are complete, the amine can be deprotected to reveal a nucleophilic handle for further modification, such as acylation, alkylation, or reductive amination.[8]

-

Scaffold for Library Synthesis: This intermediate is ideal for generating libraries of compounds for high-throughput screening. The pyridine ring can be modified (e.g., via cross-coupling reactions if a halide is present) while the amine is protected. Subsequent deprotection and reaction of the amine with a diverse set of reagents (e.g., carboxylic acids, aldehydes) can rapidly produce a large number of analogs for structure-activity relationship (SAR) studies.

Caption: Logical flow of using the title compound in synthesis.

Safety and Handling

While specific toxicity data for this compound is not available, standard laboratory precautions should be taken. The parent amine, 2-amino-4-methylpyridine, is classified as toxic if swallowed.[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

-

Hazards: May cause skin, eye, and respiratory irritation. The hazards associated with the reagents used in its synthesis and deprotection (e.g., TEA, TFA) should also be fully considered.

This document is intended for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.

References

- 1. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: N-Boc-2-aminomethylpyridine (CAS 134807-28-6) - Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-2-aminomethylpyridine (CAS 134807-28-6), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details a standard synthesis protocol, summarizes its physicochemical properties, and discusses the toxicological relevance of the carbamate moiety, including its mechanism of action as a cholinesterase inhibitor. Experimental procedures for synthesis and characterization are provided to support practical application in a research and development setting.

Introduction

N-Boc-2-aminomethylpyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a derivative of 2-aminomethylpyridine where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in multi-step syntheses, preventing the nucleophilic amine from reacting prematurely while modifications are made to other parts of the molecule. Its structure, featuring a pyridine ring, makes it a valuable intermediate for introducing the 2-picolyl moiety into complex target molecules, particularly in the development of novel pharmaceutical agents.[2] The stability of the Boc group under various conditions, coupled with its straightforward removal under mild acidic conditions, makes N-Boc-2-aminomethylpyridine a versatile and widely used synthetic intermediate.[3]

Physicochemical and Spectroscopic Properties

The properties of N-Boc-2-aminomethylpyridine are well-documented, making it a reliable reagent in synthesis planning. Quantitative data are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 134807-28-6 | [1][4] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][5][4] |

| Molecular Weight | 208.26 g/mol | [1][5][4] |

| Density | 1.0699 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5020 | [1] |

| Boiling Point | 130 °C at 0.5 mmHg | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Appearance | Colorless to slightly yellow liquid | [6] |

| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane. | [7][8] |

Table 2: Computed Properties and Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | tert-butyl N-(pyridin-2-ylmethyl)carbamate | [5] |

| InChI Key | RKVWMMAKYQABGS-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(C)(C)OC(=O)NCc1ccccn1 | [1] |

| XLogP3 | 1.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 4 | [5] |

Synthesis and Experimental Protocols

The most common and straightforward synthesis of N-Boc-2-aminomethylpyridine involves the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.

Synthesis Workflow

The synthesis is a one-step protection reaction. The workflow is designed to ensure the selective acylation of the primary amine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the N-tert-butoxycarbonylation of 2-aminomethylpyridine.

Materials:

-

2-Aminomethylpyridine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-aminomethylpyridine (1.0 equiv) in anhydrous dichloromethane.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Experimental Protocol: Characterization

The identity and purity of the synthesized N-Boc-2-aminomethylpyridine can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expect signals corresponding to the Boc group (a singlet around 1.4-1.5 ppm, 9H), the methylene protons (-CH₂-) adjacent to the amine (a doublet around 4.5 ppm, 2H), and the aromatic protons of the pyridine ring (multiplets between 7.0 and 8.5 ppm, 4H).

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the presence of all 11 carbon atoms, including the characteristic carbonyl of the Boc group (~156 ppm) and the quaternary and CH carbons of the Boc group (~80 ppm and ~28 ppm, respectively).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Use Electrospray Ionization (ESI) in positive ion mode. The expected molecular ion peak [M+H]⁺ would be at m/z 209.13.

Biological Activity and Signaling Pathways

While N-Boc-2-aminomethylpyridine is primarily a synthetic intermediate, the carbamate functional group is a well-known pharmacophore present in numerous biologically active compounds. The most prominent mechanism of action for many simple carbamates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

General Mechanism of Acetylcholinesterase Inhibition by Carbamates

Carbamates act as "pseudo-irreversible" or slowly reversible inhibitors of AChE.[1][9] The inhibition process involves the carbamoylation of a critical serine residue within the enzyme's active site. This prevents the enzyme from hydrolyzing its natural substrate, acetylcholine (ACh), leading to an accumulation of ACh at the synapse and subsequent overstimulation of cholinergic receptors.[10]

The process can be described in two main steps:

-

Binding and Carbamoylation: The carbamate inhibitor binds to the AChE active site. The serine hydroxyl group performs a nucleophilic attack on the carbamate's carbonyl carbon. This forms a transient tetrahedral intermediate, which then resolves to release the alcohol portion of the carbamate and leaves a carbamoylated, inactive enzyme.[11]

-

Slow Decarbamoylation (Hydrolysis): The carbamoyl-enzyme complex is much more stable than the acetyl-enzyme complex formed with acetylcholine. It undergoes hydrolysis very slowly, regenerating the active enzyme over a period ranging from minutes to hours.[10] This slow regeneration is why the inhibition is considered pseudo-irreversible.

Role in Drug Development

N-Boc-2-aminomethylpyridine serves as a crucial precursor in the synthesis of more complex molecules with therapeutic potential. After its incorporation into a larger scaffold, the Boc group is typically removed to free the primary amine, which can then be used for further functionalization, such as forming amides, secondary amines, or other key pharmacophoric groups.[2] Derivatives of aminopyridines are explored as inhibitors for various biological targets, including enzymes like dipeptidyl peptidase-4 (DPP-4) and as antifungal or antiprotozoal agents.[2]

Safety and Handling

N-Boc-2-aminomethylpyridine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Use of chemical safety goggles, gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Boc-2-aminomethylpyridine (CAS 134807-28-6) is an indispensable building block for organic and medicinal chemists. Its well-defined properties and straightforward synthesis make it a reliable component in complex synthetic routes. While the compound itself is not marketed for direct biological activity, the carbamate moiety it contains is associated with a significant toxicological profile, primarily through the inhibition of acetylcholinesterase. Understanding the synthesis, properties, and potential biological implications of this intermediate is crucial for its effective and safe application in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. N-Boc-2-aminomethylpyridine | C11H16N2O2 | CID 12069550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 2-(N-Boc-aminomethyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the key physicochemical properties of 2-(N-Boc-aminomethyl)-4-methylpyridine, a compound of interest in synthetic and medicinal chemistry. The data presented is essential for its application in experimental design, reaction optimization, and as a building block in the development of novel pharmaceutical agents.

Core Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for accurate stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C12H18N2O2 | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

Chemical Structure and Identification

The structure of this compound incorporates a 4-methylpyridine core, an aminomethyl linker, and a tert-butyloxycarbonyl (Boc) protecting group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Synonyms:

-

N-Boc-1-(4-methyl-2-pyridyl)methanamine[1]

-

tert-butyl N-[(4-methyl-2-pyridyl)methyl]carbamate[1]

-

tert-Butyl ((4-Methylpyridin-2-yl)Methyl)carbamate[1]

-

Carbamic acid, N-[(4-methyl-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester[1]

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship of the components that constitute the this compound molecule, providing a clear visual breakdown of its structural composition.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-amino-4-methylpyridine and its derivatives, compounds of significant interest in medicinal chemistry, particularly as inhibitors of nitric oxide synthase (NOS). Understanding the solubility of these compounds is critical for their successful development as therapeutic agents, impacting everything from initial screening to formulation and bioavailability.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a key determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle, leading to low efficacy and challenging formulations. The solubility of 2-amino-4-methylpyridine derivatives is influenced by their molecular structure, including the presence of the basic amino group and pyridine nitrogen, the lipophilicity of substituents, and their crystal lattice energy.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for 2-amino-4-methylpyridine and a selection of its derivatives. While comprehensive comparative data is sparse in the public domain, this compilation provides valuable insights into the solubility profiles of this class of compounds.

Table 1: Solubility of 2-Amino-4-methylpyridine

| Solvent | Solubility | Conditions |

| Water | 41 mg/mL | 20°C |

| Water | Freely soluble | - |

| Dimethylformamide (DMF) | Freely soluble | - |

| Lower Alcohols | Freely soluble | - |

| Coal Tar Bases | Freely soluble | - |

| Aliphatic Hydrocarbons | Slightly soluble | - |

| Petroleum Ether | Slightly soluble | - |

| Chloroform | Soluble | - |

| Ethyl Acetate | Soluble | - |

Table 2: Solubility of 2-Amino-4-methylpyridine Derivatives

| Derivative | Solvent | Solubility | Conditions |

| 2-Amino-4-(trifluoromethyl)pyridine | Water | Low solubility | - |

| Ethanol, Dichloromethane | Soluble | - | |

| 4-Amino-2,6-dimethylpyridine | Water | Slightly soluble | - |

| 2-Amino-5-fluoropyridine | Methanol | Soluble | - |

| 2-Amino-4-fluoropyridine | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 mg/mL | - |

| DMSO | 100 mg/mL | - | |

| 2-Amino-4-chloro-6-methylpyrimidine* | Acetic Acid | Soluble (50 mg/mL) | - |

*Note: This is a pyrimidine derivative, included for structural comparison.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount in pharmaceutical research. The shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.

Detailed Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Objective: To determine the thermodynamic (equilibrium) solubility of a 2-amino-4-methylpyridine derivative in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).

2. Materials:

-

Test compound (crystalline solid)

-

Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw a clear aliquot of the supernatant using a pipette. For further certainty, the supernatant can be filtered through a syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the test compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated sample solution by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the test compound in the saturated sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

Visualization of Core Concepts

Diagrams created using Graphviz provide a clear visual representation of key pathways and workflows relevant to the study of 2-amino-4-methylpyridine derivatives.

Inhibition of the Nitric Oxide Synthase (NOS) Signaling Pathway.

Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of 2-amino-4-methylpyridine and its derivatives is a critical parameter for their advancement as potential drug candidates. While the parent compound exhibits good solubility in polar solvents, the solubility of its derivatives can vary significantly depending on the nature and position of substituents. This guide provides a foundational understanding of the solubility characteristics of this important class of compounds, along with standardized protocols for their measurement. The provided visualizations of the NOS inhibitory pathway and the experimental workflow for solubility determination offer a clear and concise summary for researchers in the field. Further systematic studies on the quantitative solubility of a wider range of 2-amino-4-methylpyridine derivatives are warranted to build a more comprehensive structure-solubility relationship and guide the rational design of future drug candidates.

The Discovery and Development of 2-Aminopyridine-Based iNOS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1] While NO is a crucial signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.[2] Consequently, the selective inhibition of iNOS over its constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), has emerged as a promising therapeutic strategy.[2] The 2-aminopyridine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective iNOS inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 2-aminopyridine-based iNOS inhibitors.

iNOS Signaling Pathway

The expression of iNOS is tightly regulated at the transcriptional level. In response to inflammatory stimuli like LPS, a signaling cascade is initiated, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB).[1][3] This pathway involves the activation of Toll-like receptor 4 (TLR4) by LPS, which in turn triggers a series of downstream signaling events involving adaptor proteins like MyD88 and kinases such as IκB kinase (IKK).[3] Activated NF-κB then translocates to the nucleus and binds to the promoter region of the NOS2 gene, inducing the transcription and subsequent translation of the iNOS enzyme.[3][4]

Caption: LPS-induced iNOS expression signaling pathway.

Structure-Activity Relationships and Lead Optimization

The 2-aminopyridine core serves as a bioisostere for the guanidinium group of L-arginine, the natural substrate for NOS enzymes. This allows it to anchor in the active site through hydrogen bonding interactions with a key glutamate residue (Glu371 in human iNOS).[5] Structure-activity relationship (SAR) studies have revealed that substitution at the 4- and 6-positions of the pyridine ring can significantly enhance both potency and selectivity for iNOS.

| Compound | R1 (Position 4) | R2 (Position 6) | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) | Selectivity (iNOS vs eNOS) | Selectivity (iNOS vs nNOS) |

| 2-aminopyridine | H | H | >1000 | >1000 | >1000 | - | - |

| 2-amino-4-methylpyridine | CH3 | H | 40 | 100 | 100 | 2.5 | 2.5 |

| Compound 2 | CH3 | n-propyl | 28 | >1000 | >1000 | >35 | >35 |

| Compound 9 | CH3 | 2-fluoropropyl | 193 | >5000 | >2000 | >26 | >10 |

| Compound 18 | CH3 | 3-fluoropropyl | 193 | ~5790 | ~1930 | ~30 | ~10 |

| Compound 20 | CH3 | 4-fluorobutyl | 193 | >5000 | >2000 | >26 | >10 |

Data compiled from multiple sources. Absolute IC50 values may vary between assays.

Experimental Protocols

Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogues

A general synthetic route to 6-substituted 2-amino-4-methylpyridine analogues involves the initial protection of the 2-amino group, followed by lithiation at the 6-position and subsequent reaction with an appropriate electrophile. The protecting group is then removed to yield the final product.

Caption: General workflow for the synthesis of 6-substituted 2-aminopyridines.

Detailed Protocol for the Synthesis of 6-(Alkyl)-4-methylpyridin-2-amine:

-

Protection: To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., toluene), add 2,5-hexanedione and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Reflux the mixture with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the protected 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine.

-

Lithiation and Alkylation: The protected pyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time to allow for complete lithiation at the 6-position. The desired alkyl halide electrophile is then added, and the reaction is allowed to warm to room temperature.

-

Deprotection: The crude product from the previous step is dissolved in a mixture of ethanol and water containing hydroxylamine hydrochloride. The solution is heated to reflux until the deprotection is complete, as monitored by TLC.

-

Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography on silica gel.

In Vitro iNOS Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against iNOS is typically determined using a recombinant enzyme assay that measures the conversion of L-arginine to L-citrulline.

Protocol:

-

Enzyme and Reagents: Recombinant human iNOS, L-[¹⁴C]arginine, NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), and calmodulin are required.

-

Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing the necessary cofactors is prepared.

-

Inhibitor Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

In a microtiter plate, the assay buffer, recombinant iNOS enzyme, and the test inhibitor at various concentrations are pre-incubated for a short period.

-

The reaction is initiated by the addition of L-[¹⁴C]arginine.

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37 °C.

-

The reaction is terminated by adding a stop solution (e.g., a solution containing EDTA).

-

-

Detection: The amount of L-[¹⁴C]citrulline produced is quantified using a scintillation counter after separation from unreacted L-[¹⁴C]arginine using cation exchange resin.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

In Vivo Evaluation in an LPS-Induced Inflammation Model

The in vivo efficacy of iNOS inhibitors is often assessed in a mouse model of LPS-induced systemic inflammation.

Protocol:

-

Animal Model: Male BALB/c mice are typically used.

-

LPS Administration: A solution of LPS from E. coli is administered to the mice via intraperitoneal (i.p.) injection to induce a systemic inflammatory response and iNOS expression.

-

Inhibitor Administration: The test compound is administered to the mice (e.g., via i.p. or oral route) at a specified time before or after the LPS challenge.

-

Sample Collection: At a predetermined time point after LPS administration, blood samples are collected to measure plasma nitrate/nitrite levels (stable metabolites of NO). Tissues of interest (e.g., lung, liver) can also be harvested for analysis of iNOS expression by Western blot or immunohistochemistry.

-

NO Metabolite Measurement: Plasma nitrate and nitrite concentrations are measured using the Griess assay, which involves the colorimetric detection of nitrite after the enzymatic reduction of nitrate.

-

Data Analysis: The reduction in plasma nitrate/nitrite levels in the inhibitor-treated group compared to the LPS-only control group is calculated to determine the in vivo inhibitory efficacy.

Conclusion and Future Directions

The 2-aminopyridine scaffold has proven to be a versatile and effective platform for the design of potent and selective iNOS inhibitors. Through systematic SAR studies and lead optimization, compounds with excellent in vitro and in vivo activity have been identified. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel 2-aminopyridine-based iNOS inhibitors. Future research in this area may focus on further improving the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance selectivity, and evaluating their therapeutic potential in a wider range of inflammatory disease models. The continued development of highly selective iNOS inhibitors holds significant promise for the treatment of various debilitating inflammatory conditions.

References

The Genesis of a Scaffold: Initial Studies on 4-Methylpyridine Derivatives in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its simple substituted derivatives, 4-methylpyridine (γ-picoline) has served as a crucial starting material and structural motif in the early exploration of novel bioactive compounds. This technical guide delves into the initial studies that established 4-methylpyridine derivatives as a valuable area of investigation in drug discovery, with a primary focus on the seminal work leading to the development of the antitubercular drug, isoniazid.

From Simple Precursor to Potent Drug: The Emergence of Isoniazid

One of the most significant early successes in the medicinal chemistry of 4-methylpyridine derivatives was the synthesis and discovery of the potent antitubercular activity of isoniazid (isonicotinic acid hydrazide). This discovery marked a pivotal moment in the fight against tuberculosis.

Synthetic Pathways to Isoniazid

The initial synthesis of isoniazid leveraged 4-methylpyridine as a readily available starting material. Two primary methods were established for its preparation.

Method 1: Oxidation of 4-Methylpyridine and Subsequent Hydrazinolysis

This common laboratory and industrial synthesis involves a two-step process:

-

Oxidation: 4-methylpyridine is oxidized to isonicotinic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is typically used.

-

Esterification and Hydrazinolysis: The resulting isonicotinic acid is first converted to its ethyl ester, which then reacts with hydrazine hydrate to yield isoniazid.[1]

A variation of this method involves the direct reaction of isonicotinic acid with hydrazine, which requires higher temperatures.[2]

Method 2: Ammoxidation of 4-Methylpyridine

Another route involves the ammoxidation of 4-methylpyridine to form 4-cyanopyridine.[3] The cyano group is then hydrolyzed to an amide (isonicotinamide), which subsequently reacts with hydrazine to produce isoniazid.[3]

Experimental Protocols

Synthesis of Isoniazid from 4-Methylpyridine (Illustrative Protocol based on established methods)

-

Step 1: Oxidation of 4-Methylpyridine to Isonicotinic Acid. To a solution of 4-methylpyridine in water, potassium permanganate is added portion-wise while maintaining the temperature. The mixture is then heated under reflux until the purple color of the permanganate disappears. The reaction mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate isonicotinic acid, which is then collected by filtration and dried.

-

Step 2: Synthesis of Isoniazid from Isonicotinic Acid. Isonicotinic acid is refluxed with an excess of hydrazine hydrate. After the reaction is complete, the excess hydrazine hydrate is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield pure isoniazid.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The in vitro antitubercular activity of 4-methylpyridine derivatives like isoniazid is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria.

-

Broth Dilution Method:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., distilled water for isoniazid).

-

Serial dilutions of the compound are made in 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

A standardized inoculum of M. tuberculosis H37Rv is added to each dilution.

-

The cultures are incubated at 37°C for several days to weeks.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.[4]

-

-

Microplate Alamar Blue Assay (MABA):

-

Similar to the broth dilution method, serial dilutions of the test compound are prepared in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis is added to each well.

-

The plate is incubated at 37°C.

-

After a sufficient incubation period (typically 5-7 days), Alamar Blue reagent is added to a drug-free control well.

-

Once the control well turns pink (indicating bacterial growth), Alamar Blue is added to all wells.

-

The plate is re-incubated, and the MIC is read as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).[5]

-

Quantitative Data on Antitubercular Activity

The initial studies on isoniazid and its analogs generated crucial quantitative data that established their potent activity against M. tuberculosis.

| Compound | Target Strain | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.06 | - | [6] |

| Isoniazid Analog 1 | M. tuberculosis H37Rv | - | 3.2 | [3] |

| Isoniazid Analog 2 | M. tuberculosis H37Rv | - | 1.5 | [3] |

| Isoniazid Analog 1 | FQ-R1 (MDR-MTB) | 3.2 µM | - | [3] |

| Isoniazid Analog 2 | FQ-R1 (MDR-MTB) | 3.3 µM | - | [3] |

| Isoniazid Analog 1 | INH-R1 (MDR-MTB) | 140 µM | - | [3] |

| Isoniazid Analog 2 | INH-R1 (MDR-MTB) | 170 µM | - | [3] |

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation within the mycobacterial cell.[7][8] This intricate mechanism of action has been a subject of extensive study and provides a clear example of a targeted therapeutic strategy.

The key steps in the mechanism of action of isoniazid are:

-

Uptake: Isoniazid enters the M. tuberculosis bacterium through passive diffusion.[8][9]

-

Activation: Inside the bacterium, isoniazid is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[7][8]

-

Radical Formation: KatG converts isoniazid into a reactive isonicotinoyl radical.[8][10]

-

Adduct Formation: This radical then reacts with NAD⁺ to form an isonicotinoyl-NAD adduct.[10][11]

-

Enzyme Inhibition: The isonicotinoyl-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA).[7][8]

-

Mycolic Acid Synthesis Inhibition: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[8] Mycolic acids are essential long-chain fatty acids that are major components of the mycobacterial cell wall.

-

Cell Death: The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[8]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 3. Isoniazid | PPT [slideshare.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of 2-(N-Boc-aminomethyl)-4-methylpyridine in the Development of Inducible Nitric Oxide Synthase (iNOS) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to the pathophysiology of various inflammatory diseases, septic shock, and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is a significant area of interest in drug discovery. The 2-aminopyridine scaffold has emerged as a promising pharmacophore for iNOS inhibition. This document provides detailed application notes and protocols on the use of 2-(N-Boc-aminomethyl)-4-methylpyridine , a key synthetic intermediate, in the preparation of potent 2-aminopyridine-based iNOS inhibitors. While this intermediate itself is not typically the final active molecule, its strategic use allows for the systematic structural modification of the 2-aminopyridine core to optimize potency and selectivity.

Data Presentation: iNOS Inhibitory Activity of 2-Aminopyridine Derivatives

The following table summarizes the in vitro inhibitory activity of several 2-amino-4-methylpyridine derivatives against iNOS. These compounds can be synthesized utilizing the intermediate this compound.

| Compound ID | Structure | Target | IC50 (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS | Reference |

| 1 | 2-amino-4-methylpyridine | Murine iNOS | 6 | - | 6.9-fold (in vivo) | [1] |

| 2 | 2-amino-4,6-dimethylpyridine | Human iNOS | 28 | - | - | [2] |

| 3 | Compound 9 from literature | Murine iNOS | 28 | - | - | [3] |

Note: Data for direct iNOS inhibition by this compound is not available in the literature, as it is primarily a protected synthetic intermediate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the iNOS signaling pathway and a general experimental workflow for the synthesis and evaluation of iNOS inhibitors derived from this compound.

Caption: iNOS signaling pathway and point of inhibition.

Caption: Experimental workflow for inhibitor synthesis and evaluation.

Experimental Protocols

The following protocols provide a representative synthetic route to a 2-aminopyridine-based iNOS inhibitor, using this compound as a key intermediate.

Protocol 1: Synthesis of 2-(aminomethyl)-4-methylpyridine

This protocol describes the synthesis of the precursor to the Boc-protected intermediate.

Materials:

-

2-Cyano-4-methylpyridine

-

Methanol (anhydrous)

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2-cyano-4-methylpyridine in methanol containing ammonia.

-

Carefully add Raney Nickel catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(aminomethyl)-4-methylpyridine.

-

The crude product can be purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol details the protection of the aminomethyl group.

Materials:

-

2-(aminomethyl)-4-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(aminomethyl)-4-methylpyridine in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine or DIPEA to the solution (approximately 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (approximately 1.1 equivalents) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: Synthesis of a 6-substituted-2-amino-4-methylpyridine iNOS Inhibitor

This protocol exemplifies the use of the Boc-protected intermediate to synthesize a more complex iNOS inhibitor, followed by deprotection.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., an alkyl halide such as 1-bromo-2-fluoroethane for the synthesis of fluorinated analogs)[3]

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure (Part A: Modification of the Pyridine Ring):

-

Protect the 2-amino group of a suitable starting pyridine (e.g., 2-amino-4-methylpyridine) with a removable group like 2,5-dimethylpyrrole.[3]

-

Dissolve the protected pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium to deprotonate the 6-position of the pyridine ring.

-

After stirring for a period at low temperature, add the desired electrophile (e.g., an alkyl halide) to introduce a substituent at the 6-position.

-

Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent, dry, and purify by chromatography.

Procedure (Part B: Deprotection):

-

Dissolve the Boc-protected final compound in DCM.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a small amount of water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the final product with an organic solvent, dry, and purify to yield the active iNOS inhibitor.

Protocol 4: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol describes a common method to evaluate the iNOS inhibitory activity of the synthesized compounds.

Materials:

-

Recombinant human or murine iNOS enzyme

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

Calmodulin

-

Calcium chloride (CaCl₂)

-

HEPES buffer

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing HEPES, CaCl₂, calmodulin, BH₄, and NADPH.

-

In a 96-well plate, add the reaction buffer to each well.

-

Add various concentrations of the test compounds (or vehicle control, e.g., DMSO) to the wells.

-

Initiate the reaction by adding a mixture of L-arginine and the iNOS enzyme.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase and pyruvate).

-

Determine the amount of nitrite (a stable oxidation product of NO) produced using the Griess Reagent.

-

Add Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add Griess Reagent Component B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Construct a dose-response curve and calculate the IC50 value for each compound.

Conclusion

This compound is a valuable synthetic intermediate that facilitates the development of potent and selective 2-aminopyridine-based iNOS inhibitors. The protocols outlined in this document provide a framework for the synthesis and evaluation of such compounds. By leveraging this intermediate, researchers can explore the structure-activity relationships of the 2-aminopyridine scaffold, ultimately contributing to the discovery of novel therapeutics for iNOS-mediated diseases.

References

- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions of 2-(N-Boc-aminomethyl)-4-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for utilizing 2-(N-Boc-aminomethyl)-4-methylpyridine derivatives in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science. The presence of the N-Boc protected aminomethyl group at the 2-position and the methyl group at the 4-position of the pyridine ring introduces specific electronic and steric factors that must be considered for successful cross-coupling.

The primary challenge in cross-coupling reactions with substrates bearing an aminomethyl group is the potential for the nitrogen's lone pair to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in lower yields and slower reaction rates.[1] A key strategy to mitigate this is the protection of the amine, for which the tert-butoxycarbonyl (Boc) group is a well-established and effective choice.[1] The Boc group sterically hinders the nitrogen atom, preventing its detrimental interaction with the palladium center.

This document outlines generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on a hypothetical halogenated derivative, such as 5-bromo-2-(N-Boc-aminomethyl)-4-methylpyridine. These protocols are based on established methodologies for structurally similar compounds and should be regarded as a starting point for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine the 5-halo-2-(N-Boc-aminomethyl)-4-methylpyridine (1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 equiv.), the base (2.0–3.0 equiv.), and the palladium catalyst/ligand system.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the specified temperature with vigorous stirring and monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Suzuki-Miyaura Reaction Conditions:

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ is a common and effective choice.[3][4] |

| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands are recommended to prevent catalyst inhibition by the amine.[1][3] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be critical and may require screening. K₂CO₃ is a good starting point.[3][4] |

| Solvent | Toluene/H₂O, Dioxane/H₂O (typically 4:1) | A mixture of an organic solvent and water is commonly used.[3] |

| Temperature | 80–110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |

| Reaction Time | 12–24 h | Monitor by TLC or LC-MS for completion. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction enables the synthesis of various arylamines from aryl halides. For this compound derivatives, this allows for the introduction of primary or secondary amines at a halogenated position.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Reagent Addition: Add the anhydrous solvent, followed by the 5-halo-2-(N-Boc-aminomethyl)-4-methylpyridine (1.0 equiv.) and the amine (1.2–1.5 equiv.).

-

Reaction: Seal the tube tightly and heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully open the tube and quench the reaction (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Table of Buchwald-Hartwig Amination Reaction Conditions:

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Both are commonly used and effective.[4] |

| Ligand | Xantphos, BINAP, DPPF (1.5-10 mol%) | The choice of ligand is crucial for successful C-N bond formation.[4][5] |

| Base | NaOtBu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential. |